Journal Name:Green Synthesis and Catalysis
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Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2023-07-16 , DOI:
10.1007/s10562-023-04407-x
Herein, we report the skeletal isomerisation and cracking of 1-dodecene over a zeolite catalyst, viz. H–MCM-22 loaded with a group VIII metal species (i.e. Ru). Fourier-transform infrared spectroscopy and powder X-ray diffraction studies confirmed the presence of the MWW framework and successful loading of Ru. The good dispersion of Ru particles on the surface of the H–MCM-22 framework was confirmed by scanning electron microscopy. Furthermore, transmission electron microscopic observations indicated that the size of Ru particles loaded on H–MCM-22 was 5–6 nm. X-ray photoelectron spectroscopy confirmed the formation of metallic Ru from ruthenium oxide dispersed on the H–MCM-22 surface under reducing conditions. The enhanced acidity and acidic strength distribution of the Ru-loaded catalyst were confirmed through NH3 desorption studies. The vapour-phase isomerisation of 1-dodecene over the developed Ru-loaded H–MCM-22 catalyst was studied at 300 ℃ with a weight hourly space velocity (WHSV) of 1.78 h−1 using nitrogen as the carrier gas. The strong interaction between metallic Ru and surface acidic sites of H–MCM-22 improved the catalytic activity of the materials, resulting in conversion rates exceeding 90%. Remarkably, the catalytic activity of Ru-loaded H–MCM-22 was stable over 8 h of time-on-stream, and the Ru particles on H–MCM-22 enhanced the product selectivity compared with that obtained using the parent H–MCM-22 as the catalyst.Graphical AbstractRu–H–MCM-22 showed complete conversion of 1-dodecene with exclusive formation of cracked products at 340 οC in vapour phase conditions.
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2023-05-18 , DOI:
10.1007/s10562-023-04360-9
AbstractThe current work reports the catalytic conversion of α-cellulose to glycolic acid using molecular oxygen as an oxidant. A series of copper and cobalt molybdophosphoric acid catalysts (Cu-H3PMo12O40 and Co-H3PMo12O40) were synthesized via impregnation and ion-exchange techniques. Then the synthesized catalysts are thoroughly tested for effective conversion of α-cellulose and glucose into glycolic acid and value-added chemicals. The physicochemical characterization of as prepared catalysts was carried out using X-ray diffraction (XRD) and a scanning electron microscope-energy dispersive spectrometer (SEM–EDS). Fourier-transform infrared spectroscopy (FT-IR), N2-Physisorption and the Hammett test, on the other hand, were used to determine the quantitative relationship between catalyst structure and catalyst activity. Under mild reaction conditions, glycolic acid was discovered to be the primary product with 99.8% selectivity and 99% yield over a Cu-impregnated H3PMo12O40 catalyst. It was also revealed that the catalytic activity was directly related to the catalyst surface area, degree of crystallization, and surface acidic strength. Moreover, synergic interactions of active metals with support materials, Bronsted and Lewis acid properties possessed by catalysts are major determinants of better catalytic activity.Graphic Abstract
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2023-05-27 , DOI:
10.1007/s10562-023-04368-1
The support effect of supported nanogold in catalytic transformations is of vital importance in the heterogeneous catalysis process. In this work, NiO-nanorod and Ni(OH)2-nanorod are prepared and adapted to accommodate Au colloids (size: 2.0 nm), forming the Au–NiO and Au–Ni(OH)2 interfaces. Upon calcination at 300 °C in air, TEM images show that the Au particles on Ni(OH)2-nanorod enlarge to 2.0–6.5 nm and these on NiO is 2.0–4.5 nm, suggesting the stronger metal-support interaction of Au particles and NiO oxide. Au/NiO catalysts outperform the homologous Au/Ni(OH)2 in the catalytic CO oxidation (including higher activity and durability), which is mainly attributed to its higher concentration of surface chemisorbed oxygen and Au0 species and less basic sites. Furthermore, DRIFTS results demonstrate that CO is activated over the gold particles at low reaction temperature and CO molecules also can react with bare NiO supports at high reaction temperature (e.g. > 300 °C).Graphical AbstractWe prepared NiO-nanorod and Ni(OH)2-nanorod to accommodate Au colloids, forming the Au–NiO and Au–Ni(OH)2 interfaces. Au/NiO catalysts outperform Au/Ni(OH)2 in the catalytic CO oxidation, which is attributed to the higher concentration of surface chemisorbed oxygen and Au0 species and less basic sites.
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2023-06-02 , DOI:
10.1007/s10562-023-04370-7
Annually, a growing demand was noted for replacing petroleum fuels with second-generation eco-friendly fuels like dimethyl ether (DME). Methanol dehydration into DME process has been considered as one of the potential pathways for the manufacture of a clean fuel. However, stable, and active catalyst is exceedingly requisite for generation of DME particularly at reasonably low temperature. In the current study, zirconia incorporated AlPO4 tridymite microporous molecular sieve catalysts were fabricated by a hydrothermal method in the presence of triethylamine (TEA) as a structure directing agent. The catalysts were characterized by X-ray diffraction (XRD), energy dispersive X-ray (EDX), Fourier transform infrared spectroscopy (FTIR), transmission electron microscopy (TEM), thermogravimetric analysis (TGA), and N2-sorption assessments. Catalysts’ acidity was estimated by decomposition of isopropanol, pyridine and dimethyl pyridine chemisorption, and pyridine-TPD. Results revealed that catalysts surfaces composed acid sites of Brønsted nature and of weak and medium strengths. Activity results showed that 1 wt% H2SO4 modified zirconia incorporated AlPO4-TRI catalyst calcined at 400 °C presented the best activity with a conversion of 89% and a 100% selectivity into DME at 250 °C. The significant catalytic activity is well-connected to the variation in BET-surface area, acidity, and activation energy of methanol dehydration. The catalysts offered long-term stability for 120 h and could be regenerated with almost the same activity and selectivity.Graphical Abstract
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2023-07-22 , DOI:
10.1007/s10562-023-04414-y
A series of potasium boasted phosphomolybdic acid (PM) catalysts were successfully synthesized by ion-exchange method. These materials were characterized by BET surface area, FT-IR, XRD, Pyridine adsorbed FT-IR and TEM analysis to find the structural and nature of acidic sites of the catalyst. BET surface area result reveals that surface area significantly improved after K loadings compare to pure phosphomolybdic acid. XRD results provide crystallites of cubic Keggin ion were observed after K loading. FT-IR results provide characteristic Keggin ion bands were retained even after K loadings. TEM analysis reveals spherical morphology is maintained even after K loadings and KPM-2 catalyst exhibits smaller particle size than other K loadings. Pyridine adsorbed FT-IR spectra exhibits Brønsted to Lewis acidic sites ratio is higher in case of KPM-2 when compared to other K loadings. These synthesized K boasted PM materials were evaluated for oxidative esterification of benzyl alcohol to methyl benzoate possesses higher activity and selectivity during reaction than pure PM catalyst.Graphical Abstract
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2023-07-20 , DOI:
10.1007/s10562-023-04418-8
L-asparaginase (L-ASNase) is among the important biopharmaceuticals and is utilized in the treatment of acute lymphoblastic. L-ASNase catalyzes its conversion to aspartic acid and ammonia. The use of enzymes loaded on polymeric systems is an alternative way to avoid the stability problem when using enzymes. In addition, drug release applications that can be obtained with loaded enzymes can be very useful, especially in both pharmaceutical and medical implementations, as they can canalize the enzyme to the right site. For this purpose, L-asparaginase loaded smart nanopolymers (ASN-SNPs) were synthesized via miniemulsion process. The SEM, FTIR characterizations and, zeta potential of ASN-SNPs were carried out. ASN-SNPs showed improvement in free enzyme related stability under extreme conditions. On the other hand, the storage stability and reusability of theASN-SNPs were found to be about 63 and 53% of the original activity after 4 weeks days at room temperature and 10 cycles, respectively. The Michaelis–Menten constants (Km) of 6.595 and 1.902 mM, and the maximum reaction rates (Vmax) of 212.766 and 49.02 μM min−1 were founded for free and loaded L-ASNase, respectively. The results showed that the designed L-asparaginase loaded SNPs are a promising matrix for their high catalytic efficiency and enhanced stability properties.Graphical Abstract
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2023-07-17 , DOI:
10.1007/s10562-023-04406-y
Gastrodin is an important plant-derived medicinal ingredient that has been used to treat various diseases. Biosynthesis is an effective strategy for gastrodin production, but the expression and activity of natural glycosyltransferases (GTs) is generally a limiting factor. To identify highly efficient GTs, four plant-derived enzymes were identified by homologous sequence analysis and expressed in Escherichia coli BL21 (DE3). A GT from Arabidopsis thaliana (AtUGT) displayed the highest activity of 0.45 U/mg, with an optimal pH of 9.0 and high thermostability. Under optimized conditions, 10 mM p-hydroxybenzyl alcohol and uridine diphosphate glucose were converted into 2.67 g/L gastrodin, corresponding to a conversion rate of 94.34% in 12 h. Furthermore, molecular docking simulations were performed between AtUGT and p-hydroxybenzyl alcohol, revealing the catalytic mechanism of AtUGT. This study provides a novel and effective biocatalyst for the synthesis of gastrodin.Graphical Abstract
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2023-07-06 , DOI:
10.1007/s10562-023-04398-9
A highly efficient, heterogeneous copper(I)-catalyzed aerobic oxidation of primary aliphatic, allylic, propargylic and benzylic alcohols to aldehydes has been achieved under open-air and base-free conditions in MeCN at room temperature in the presence of 3 mol% of 1,1-di(pyridin-2-yl)urea-functionalized SBA-15-anchored copper iodide complex [Dpu-SBA-15-CuI] and 4 mol% of TEMPO, delivering a wide range of the corresponding aliphatic, α,β-unsaturated and aromatic aldehydes in good to excellent yields. This new heterogeneous copper(I) complex can be easily prepared via a simple procedure from readily available and inexpensive reagents and recycled at least ten times without any remarkable loss of activity. The use of reusable copper catalyst and air as the oxidant, as well as mild and base-free conditions make this protocol attractive for environmentally sustainable processes.Graphical AbstractA highly efficient, heterogeneous copper(I)-catalyzed aerobic oxidation of primary aliphatic, allylic, propargylic and benzylic alcohols to aldehydes under open-air and base-free conditions is described.
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2023-05-09 , DOI:
10.1007/s10562-023-04355-6
To develop and design highly efficient composite oxide nanoparticles for the combustion of chlorinated volatile organic compounds (CVOCs), a series of Co3O4/In2O3 catalysts were synthesized and tested for the catalytic oxidation of chlorobenzene (CB) as a typical example for CVOCs. The catalytic performance of as-prepared samples manifested that InxCo1Oy nanorods catalysts with an appropriate proportion of In/Co exhibited superior catalytic activity better than that of pure Co3O4 nanorods, indicating that the strong interactions between cobalt oxide and indium oxide assisted the degradation of CB. To understand the synergistic mechanism, a series of experimental characterization have been employed to explore the physicochemical properties of the catalysts. The result indicates that the introduction of In2O3 increases the Co3+ contents and the mobility of surface oxygen species, which synergistically contribute to the degradation process of chlorobenzene. Furthermore, the intermediates that appeared in the process of CB degradation on the In3Co1Oy catalyst have been monitored by in situ DRIFTS. The detailed reaction mechanism is established by the analysis of the intermediates.Graphical Abstract
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2023-06-30 , DOI:
10.1007/s10562-023-04364-5
In the paper we consider the development of an algorithm for predicting the catalytic activity of porous materials based on the concept of transition state shape selectivity (TSSS). We evaluated catalytic activity of single-wall carbon nanotubes (SWCNT) in the Diels–Alder reaction on example of interaction cyclopentadiene with acrylonitrile, maleic anhydride, and piperylene with ethylene. We have viewed the stabilization of transition states (TS) on the surface of nanotubes of various diameters. As a quantitative value of TS stabilization energy, we applied the calculated value of the adsorption energy of TS with frozen structure on SWCNT, which was found using Material Studio 8.0 program.It is shown that the dependence of the adsorption energy on the diameter of the nanotubes has an extremum for all the considered TS, and the maximum adsorption energy is achieved when the TS is placed inside a tube of a certain diameter. Obviously, this diameter can be assumed optimal for achieving the greatest catalytic effect. Depending on the size of the TS of the considered reactions, the optimal diameter of the nanotubes is 9–11 Å. Also, we found, that for the reaction cyclopentadiene with acrylonitrile, the difference between linear dimensions of TS for endo- and exo-isomers formation is noticeable, which suggests the possibility of selective catalysis by SWCNT.Graphical Abstract
Supplementary Information
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